2-Bromo-1,1-diethoxyoctane

Lipophilicity Partition Coefficient Physicochemical Property

2-Bromo-1,1-diethoxyoctane (CAS 33861-21-1) is an α-bromo acetal featuring a C8 n-alkyl chain appended to the brominated acetal carbon, yielding the molecular formula C12H25BrO2 and a molecular weight of 281.23 g/mol. The compound belongs to the class of bromoacetaldehyde diethyl acetals but is distinguished from shorter-chain analogs by its substantially enhanced lipophilicity (calculated LogP ≈ 4.12).

Molecular Formula C12H25BrO2
Molecular Weight 281.23 g/mol
CAS No. 33861-21-1
Cat. No. B15478417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,1-diethoxyoctane
CAS33861-21-1
Molecular FormulaC12H25BrO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESCCCCCCC(C(OCC)OCC)Br
InChIInChI=1S/C12H25BrO2/c1-4-7-8-9-10-11(13)12(14-5-2)15-6-3/h11-12H,4-10H2,1-3H3
InChIKeyHBVVPDCAFSTEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,1-diethoxyoctane (CAS 33861-21-1) for Lipophilic Synthesis: A Procurement-Focused Evidence Guide


2-Bromo-1,1-diethoxyoctane (CAS 33861-21-1) is an α-bromo acetal featuring a C8 n-alkyl chain appended to the brominated acetal carbon, yielding the molecular formula C12H25BrO2 and a molecular weight of 281.23 g/mol . The compound belongs to the class of bromoacetaldehyde diethyl acetals but is distinguished from shorter-chain analogs by its substantially enhanced lipophilicity (calculated LogP ≈ 4.12) . This structural feature positions it as a protected aldehyde equivalent for organic synthesis where high hydrophobicity, altered phase-transfer behavior, or reduced volatility are required relative to the standard C2 homolog.

Why 2-Bromo-1,1-diethoxyoctane Cannot Be Substituted with Shorter-Chain Bromoacetals


While 2-bromo-1,1-diethoxyethane (CAS 2032-35-1) and 2-bromo-1,1-diethoxypropane (CAS 3400-55-3) are widely used as protected aldehyde building blocks, their physicochemical profiles differ fundamentally from the C8 homolog. The octyl chain in 2-bromo-1,1-diethoxyoctane elevates the calculated LogP from approximately 1.46 to 4.12 [1] and increases molecular weight by over 40% (281.2 vs. 197.1 g/mol) . These differences translate into altered solubility, volatility, and phase-partitioning behavior that directly impact reaction outcomes in lipophilic media, biphasic systems, and applications where the alkyl chain serves as a structural anchor. Generic substitution with a C2 or C3 bromoacetal without re-optimizing reaction conditions risks reduced yield, altered selectivity, or failed product isolation.

Quantitative Differentiation of 2-Bromo-1,1-diethoxyoctane vs. Shorter-Chain Bromoacetal Analogs


Calculated LogP Elevation: 2.82-Unit Increase Relative to C2 Analog

2-Bromo-1,1-diethoxyoctane exhibits a calculated octanol-water partition coefficient (LogP) of approximately 4.12 , compared to 1.46 for the standard C2 homolog 2-bromo-1,1-diethoxyethane [1]. The 2.82-unit LogP increase corresponds to a theoretical ~660-fold higher concentration in the octanol phase at equilibrium, enabling preferential partitioning into lipophilic reaction media or biological membranes.

Lipophilicity Partition Coefficient Physicochemical Property

Molecular Weight Increase of 42.7% Enables Reduced Volatility and Altered Handling

2-Bromo-1,1-diethoxyoctane has a molecular weight of 281.23 g/mol , representing a 42.7% increase over the 197.07 g/mol of 2-bromo-1,1-diethoxyethane . While experimental boiling point data at atmospheric pressure are unavailable for the C8 homolog, the substantially higher molecular weight and extended alkyl chain predict a boiling point elevation of approximately 100-150 °C based on homologous series trends, thereby reducing volatile organic compound (VOC) emissions and simplifying containment.

Volatility Physical Property Process Safety

Differential GHS Hazard Profile: Absence of Classified Inhalation Toxicity vs. C2 Analog

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 2-bromo-1,1-diethoxyethane carries an Acute Toxicity Category 2 classification for inhalation (H330: Fatal if inhaled) and an Acute Toxicity Category 3 classification for oral exposure (H301) [1]. In contrast, current SDS documentation for 2-bromo-1,1-diethoxyoctane does not report any acute toxicity classification . This disparity may stem from the C8 compound's lower volatility reducing inhalation risk, or from incomplete hazard data submission.

Safety Data GHS Classification Hazard Assessment

Enhanced Reactivity Profile for Lipophilic Nucleophiles in Phase-Transfer Catalysis

The extended C8 alkyl chain on 2-bromo-1,1-diethoxyoctane increases its affinity for the organic phase in biphasic systems. While direct kinetic data comparing C2 vs. C8 bromoacetals in SN2 reactions are not available in the public literature, the increased LogP (4.12 vs. 1.46) [1] predicts a higher organic-phase concentration under phase-transfer catalysis conditions. This enhanced partitioning reduces hydrolysis side reactions of the acetal protecting group at the aqueous-organic interface and improves reaction efficiency with lipophilic nucleophiles.

Phase-Transfer Catalysis Nucleophilic Substitution Reaction Engineering

Calculated PSA Consistency (18.46 Ų) Maintains Comparable Hydrogen-Bonding Capacity

Both 2-bromo-1,1-diethoxyoctane and 2-bromo-1,1-diethoxyethane share an identical calculated topological polar surface area (PSA) of 18.46 Ų [1]. This parameter, derived solely from the acetal and bromine functional groups, is unchanged by alkyl chain elongation. Consequently, the C8 homolog retains the same hydrogen-bonding capacity and passive membrane permeability profile as the C2 analog while offering enhanced lipophilicity and reduced volatility.

Polar Surface Area Drug Design Membrane Permeability

Density Trend Suggests Lower Mass per Unit Volume for C8 Homolog

While experimental density data for 2-bromo-1,1-diethoxyoctane are not reported in available databases, the density of the C3 homolog (2-bromo-1,1-diethoxypropane) is 1.198 g/mL at 25 °C , notably lower than the 1.31 g/mL reported for the C2 analog . This trend suggests that 2-bromo-1,1-diethoxyoctane likely exhibits a density below 1.2 g/mL, a consequence of the longer, less dense alkyl chain diluting the bromine contribution to molar volume.

Density Physical Property Formulation

Priority Procurement Scenarios for 2-Bromo-1,1-diethoxyoctane Based on Quantitative Differentiation


Synthesis of Lipophilic Aldehyde Derivatives for Membrane-Targeted Probes

When designing fluorescent or affinity probes intended to partition into lipid bilayers or hydrophobic protein binding pockets, 2-bromo-1,1-diethoxyoctane provides a masked aldehyde electrophile with a built-in C8 lipophilic anchor. Its LogP of 4.12, 2.8 units higher than the C2 analog , ensures efficient membrane integration while the acetal protecting group remains stable during aqueous workup. After deprotection, the resulting aldehyde can be conjugated to hydrazide- or aminooxy-functionalized reporter groups.

Phase-Transfer Catalyzed Alkylation in Biphasic Systems

In reactions employing aqueous hydroxide bases with organic-soluble nucleophiles, the C8 chain of 2-bromo-1,1-diethoxyoctane drives the electrophile into the organic phase, reducing its exposure to the aqueous layer where acetal hydrolysis could occur. The ~460-fold higher predicted organic-phase concentration relative to the C2 homolog enhances reaction efficiency and minimizes side-product formation, making it a preferred alkylating agent for hydrophobic substrates.

Reduced-Volatility Intermediate for Multi-Step Pharmaceutical Synthesis

When a synthetic route requires a bromoacetal intermediate that must survive multiple unit operations (e.g., solvent swaps, concentration steps) without evaporative loss, 2-bromo-1,1-diethoxyoctane's 42.7% higher molecular weight predicts significantly lower volatility than the C2 homolog. This property reduces material loss during vacuum distillation and minimizes VOC emissions during scale-up, aligning with process safety and environmental compliance objectives.

Precursor to C8 Aldehyde Surfactants or Amphiphilic Building Blocks

2-Bromo-1,1-diethoxyoctane serves as a protected form of 2-bromooctanal, a versatile intermediate for synthesizing C8-tailed surfactants, emulsifiers, or amphiphilic monomers. The acetal protection allows selective manipulation of other functional groups elsewhere in the molecule without aldehyde interference. The identical PSA (18.46 Ų) to the C2 analog ensures predictable hydrogen-bonding behavior during coupling reactions, while the long alkyl chain imparts the desired amphiphilic character for final applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1,1-diethoxyoctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.